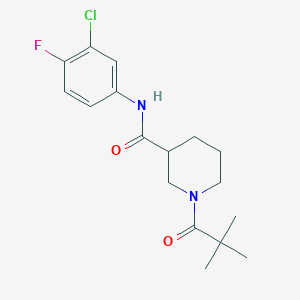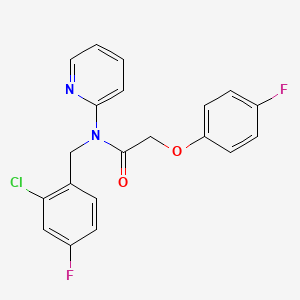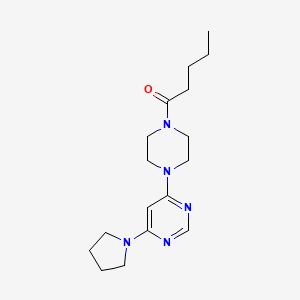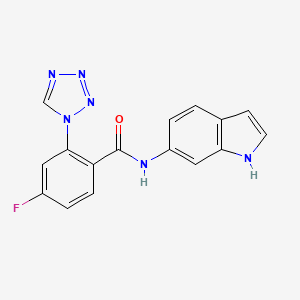
N-(3-chloro-4-fluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H22ClFN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1353838 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for CB1 Cannabinoid Receptors
The synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033), demonstrates the feasibility of nucleophilic displacement with [18F]fluoride for the development of positron emission tomography (PET) radiotracers. These radiotracers aim to study CB1 cannabinoid receptors in the brain, offering insights into neurological conditions and the pharmacological effects of cannabinoids (Katoch-Rouse & Horti, 2003).
Chemical Transformations and Synthetic Applications
Research on 1-organosulfonyl-2-sila-5-piperazinones highlights the synthetic utility of these compounds. They can undergo various chemical transformations, including hydrolysis and reaction with boron trifluoride, leading to new types of silyloxonium chlorides and bromides. These transformations are valuable for developing synthetic methodologies and creating new molecules with potential pharmacological properties (Shipov et al., 2013).
Aurora Kinase Inhibitor for Cancer Treatment
The compound has been explored as an Aurora kinase inhibitor, suggesting its potential utility in treating cancer. Aurora kinases are essential for cell division, and their inhibition could lead to the development of new anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Electrochromic and Electrofluorescent Materials
The synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units has been investigated for their potential applications in electrochromic and electrofluorescent materials. These materials exhibit reversible color changes and fluorescence modulation upon electrical stimulation, which could be exploited in sensors, displays, and other electronic devices (Sun et al., 2016).
Antimicrobial Activity
Research on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has shown these compounds to possess antimicrobial activities. The study provides insight into the design of new antimicrobial agents, highlighting the relevance of substituent patterns on the phenyl ring to antimicrobial efficacy (Ahsan et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c1-17(2,3)16(23)21-8-4-5-11(10-21)15(22)20-12-6-7-14(19)13(18)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBJHHYCXUDMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507119.png)
![4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4507120.png)
![7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4507133.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507141.png)
![N-[3-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4507148.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507171.png)
![5-[4-(3-chlorophenyl)-1-piperazinyl]-5-oxo-N-1,3,4-thiadiazol-2-ylpentanamide](/img/structure/B4507201.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507204.png)

![N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4507210.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507211.png)
